molecular formula C22H18N6O2S B2849545 N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide CAS No. 1206989-17-4

N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide

Cat. No. B2849545
CAS RN: 1206989-17-4
M. Wt: 430.49
InChI Key: VCQKJJSXVRBIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H18N6O2S and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Green Synthesis Applications

  • Radiosynthesis Applications : Radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners indicates the potential for compounds with similar structural features to be used in studying metabolism and modes of action via high specific activity isotopes (Latli & Casida, 1995).

  • Green Synthesis Applications : The development of a novel Pd/C catalyst for the hydrogenation of compounds indicates potential eco-friendly synthesis routes for complex organic molecules, including those similar to the specified compound (Zhang Qun-feng, 2008).

Molecular Docking and Enzyme Inhibitory Activities

  • Molecular Docking and Enzyme Inhibitory Applications : Synthesis and evaluation of compounds for their inhibition potential against various enzymes suggest that molecules with similar structures could be designed to target specific biological pathways, offering insights into drug discovery and bioactive molecule development (Virk et al., 2018).

Anticancer and Antimicrobial Evaluation

  • Anticancer Evaluation : The synthesis and characterization of compounds for anticancer evaluation indicate the potential of structurally related compounds in the development of new anticancer agents. For example, derivatives exhibiting high activity against specific cancer cell lines hint at the targeted therapeutic potential of complex molecules (Zyabrev et al., 2022).

  • Antimicrobial Evaluation : The development and screening of compounds for antimicrobial activities underscore the potential use of structurally similar compounds in combating bacterial and fungal infections. This research avenue is vital for addressing antibiotic resistance and developing new antimicrobial agents (Baviskar et al., 2013).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c1-30-17-9-7-16(8-10-17)23-20(29)14-31-22-25-24-21-19-13-18(15-5-3-2-4-6-15)26-28(19)12-11-27(21)22/h2-12,18-19,21,24,26H,13-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPFJTPLXZUJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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